molecular formula C16H17BrN2O2 B5429863 (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(4-ETHOXYPHENYL)-2-PROPEN-1-ONE

(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(4-ETHOXYPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5429863
M. Wt: 349.22 g/mol
InChI Key: WDCXAZRVJQYLMC-JXMROGBWSA-N
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Description

(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(4-ETHOXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

(E)-1-(4-bromo-2-ethylpyrazol-3-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c1-3-19-16(14(17)11-18-19)15(20)10-7-12-5-8-13(9-6-12)21-4-2/h5-11H,3-4H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCXAZRVJQYLMC-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)C=CC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)Br)C(=O)/C=C/C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(4-ETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).

    Ethylation: The brominated pyrazole is ethylated using an ethylating agent like ethyl iodide.

    Aldol Condensation: The final step involves an aldol condensation reaction between the ethylated pyrazole and 4-ethoxybenzaldehyde in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(4-ETHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like NBS for bromination, or alkylating agents like ethyl iodide for ethylation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(4-ETHOXYPHENYL)-2-PROPEN-1-ONE can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, compounds like this one are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(4-ETHOXYPHENYL)-2-PROPEN-1-ONE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-BROMO-1H-PYRAZOL-5-YL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE
  • (E)-1-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(4-ETHOXYPHENYL)-2-PROPEN-1-ONE

Uniqueness

(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(4-ETHOXYPHENYL)-2-PROPEN-1-ONE is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.

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